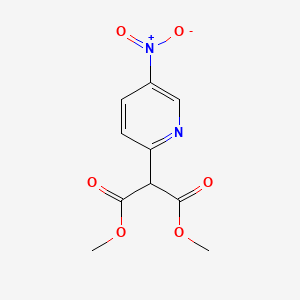

Dimethyl 2-(5-nitropyridin-2-yl)malonate

説明

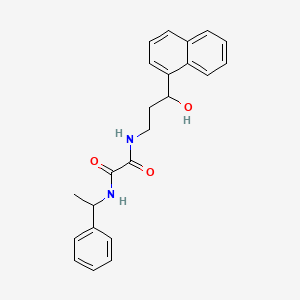

Dimethyl 2-(5-nitropyridin-2-yl)malonate is a chemical compound with the CAS Number: 68719-87-9. It has a molecular weight of 254.2 and its linear formula is C10H10N2O6 .

Molecular Structure Analysis

The InChI code for Dimethyl 2-(5-nitropyridin-2-yl)malonate is 1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 2-(5-nitropyridin-2-yl)malonate is a solid substance . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Multicomponent Synthesis and Molecular Frameworks

Dimethyl 2-(5-nitropyridin-2-yl)malonate and its derivatives play a crucial role in multicomponent synthesis, which is a powerful synthetic tool for rapid and efficient construction of complex molecular frameworks. The multicomponent transformation involving this compound results in the formation of novel structures with good yield, as highlighted by Ryzhkova et al. (2021). The structure of these new compounds is confirmed through various spectroscopic techniques, demonstrating their significance in organic synthesis and pharmacology (Ryzhkova, Maslov, & Elinson, 2021).

Diversity-Oriented Synthesis

Dimethyl 2-(5-nitropyridin-2-yl)malonate is involved in diversity-oriented synthesis, contributing to the generation of structurally interesting and pharmacologically significant compounds. Zhou et al. (2012) developed an effective method for the synthesis of trans-4,6-diaryl-5-nitropiperidin-2-ones using a four-component reaction that includes this compound. The synthesis process is highly stereoselective, indicating the compound's potential in creating diverse molecular structures (Zhou et al., 2012).

Facilitating the Formation of Amino-Oxindole Derivatives

The compound is instrumental in the formation of amino-oxindole derivatives, as demonstrated by Tzvetkov and Müller (2012). The reaction involving dimethyl 2-(5-nitropyridin-2-yl)malonate leads to the creation of 2-amino-3/5-nitropyridine derivatives, which, upon reductive cyclization, yield valuable 6-azaoxindole derivatives. This process highlights the compound's role in synthesizing biologically relevant structures (Tzvetkov & Müller, 2012).

Regioselective Olefination and Diels-Alder Reactions

Singh and Ghosh (2010) explored the reaction between dimethyl 2-(5-nitropyridin-2-yl)malonate and specific olefins, leading to highly regioselective tandem ylide addition-eliminative olefination. This process results in the formation of polyene-2-yl-malonates, which are useful in intramolecular Diels–Alder reactions, demonstrating the compound's utility in complex chemical transformations (Singh & Ghosh, 2010).

Electrooxidation and Cyclization Processes

The compound is involved in electrooxidation and cyclization processes as well. Okimoto et al. (2014) highlighted the electrooxidation of dimethyl 2-(5-aryl-5-oxopentyl)malonates to produce dimethyl 2-aroylcyclopentane-1,1-dicarboxylates. The process proceeds under mild conditions and involves a two-electron oxidation process, indicating the compound's role in facilitating electrochemical reactions (Okimoto et al., 2014).

Safety and Hazards

特性

IUPAC Name |

dimethyl 2-(5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEVSGUDKFSYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(5-nitropyridin-2-yl)malonate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)

![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)

![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)

![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)

![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)